

Commercial Suppliers and Technical Guide for 1,1-Dimethylurea-d6

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Compound of Interest

Compound Name: 1,1-Dimethylurea-d6

Cat. No.: B12395678

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-Dimethylurea-d6**, a deuterated analog of 1,1-Dimethylurea. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on commercial sourcing, analytical applications, and relevant experimental procedures. The guide includes a summary of commercial suppliers, key physicochemical data, a detailed experimental protocol for its use as an internal standard in mass spectrometry, and a workflow diagram for quantitative analysis.

Introduction to 1,1-Dimethylurea-d6

1,1-Dimethylurea-d6 is a stable isotope-labeled version of 1,1-Dimethylurea, where the six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications.^[1] The near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process and improving the accuracy and precision of quantification.^[2]

The unlabeled compound, 1,1-Dimethylurea, is a versatile chemical used in various industrial and research applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals, a component in polymer science, and a reagent in analytical chemistry.[3]

Commercial Suppliers of 1,1-Dimethylurea-d6

The following table summarizes the commercial suppliers of **1,1-Dimethylurea-d6**, providing key information for procurement.

Supplier	Product Name	CAS Number	Molecular Formula	Purity/Isotopic Enrichment	Catalog Number/Link
CDN Isotopes	1,1-Dimethyl-d6-urea	100040-93-5	C ₃ D ₆ H ₂ N ₂ O	99 atom % D	D-6143
Alsachim	1,1-Dimethylurea-d6	100040-93-5	C ₃ D ₆ H ₂ N ₂ O	Isotopic purity: >99%	S-1456
Toronto Research Chemicals	1,1-Dimethylurea-d6	100040-93-5	C ₃ D ₆ H ₂ N ₂ O	Not specified	D494807
Santa Cruz Biotechnology	1,1-Dimethylurea-d6	100040-93-5	C ₃ D ₆ H ₂ N ₂ O	Not specified	sc-223123

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of 1,1-Dimethylurea. The properties of the deuterated form are expected to be very similar.

Property	Value	Reference
Chemical Name	1,1-Dimethylurea	[4]
Synonyms	N,N-Dimethylurea, DMU	[4]
CAS Number	598-94-7	
Molecular Formula	C ₃ H ₈ N ₂ O	
Molecular Weight	88.11 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	180-185 °C	
Solubility	Soluble in water	
logP	-0.490	

Experimental Protocol: Quantitative Analysis of 1,1-Dimethylurea using 1,1-Dimethylurea-d6 as an Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of 1,1-Dimethylurea in a given matrix, using **1,1-Dimethylurea-d6** as an internal standard. This protocol is based on established methods for the analysis of related compounds and general principles of quantitative mass spectrometry.

Materials and Reagents

- 1,1-Dimethylurea (analytical standard)
- **1,1-Dimethylurea-d6** (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)

- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Preparation of Stock and Working Solutions

- 1,1-Dimethylurea Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,1-Dimethylurea and dissolve it in 10 mL of methanol.
- **1,1-Dimethylurea-d6** Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of **1,1-Dimethylurea-d6** and dissolve it in 1 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of 1,1-Dimethylurea by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Internal Standard Working Solution: Dilute the **1,1-Dimethylurea-d6** stock solution with the same solvent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- Pipette 100 μ L of the sample (e.g., plasma, urine, or environmental water sample) into a microcentrifuge tube.

- Add 10 µL of the 100 ng/mL **1,1-Dimethylurea-d6** internal standard working solution to the sample and vortex briefly.
- Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean LC vial for analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
 - Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 µL.
 - Gradient: A suitable gradient to ensure separation from matrix components.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - 1,1-Dimethylurea: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard).

- **1,1-Dimethylurea-d6**: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard).
- Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

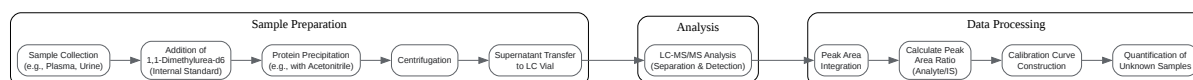
Data Analysis

- Integrate the peak areas for both 1,1-Dimethylurea and **1,1-Dimethylurea-d6**.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of 1,1-Dimethylurea in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for a quantitative analysis using a deuterated internal standard.



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Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Potential Metabolic Considerations

Currently, there is limited specific information available in the scientific literature regarding the detailed metabolic pathway of 1,1-Dimethylurea in mammals. However, based on the metabolism of other urea derivatives, it is plausible that it may undergo enzymatic hydrolysis or other biotransformations. Further research is needed to elucidate the specific metabolic fate of this compound. The non-deuterated form, 1,3-dimethylurea, has been shown to be readily biodegradable in soil.

Conclusion

1,1-Dimethylurea-d6 is a valuable tool for researchers and scientists requiring accurate and precise quantification of 1,1-Dimethylurea. Its commercial availability from several suppliers facilitates its use in various analytical applications, particularly in drug development and environmental monitoring. The provided experimental protocol offers a robust starting point for developing and validating quantitative LC-MS/MS methods. The workflow diagram visually summarizes the key steps in utilizing this deuterated internal standard for reliable analytical measurements.

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